3beta-Fluoro-5alpha-androstan-17beta-ol

Description

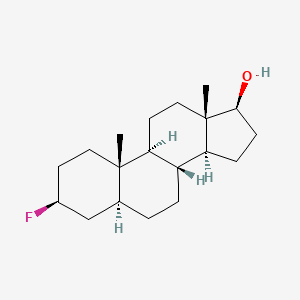

Stereochemical Features:

- C3 : Fluorine occupies the β-face (equatorial position in chair conformation).

- C5 : Hydrogen is α-oriented, enforcing A/B ring trans fusion.

- C17 : Hydroxyl group adopts β-configuration, critical for receptor binding .

The SMILES string (C[C@]12CCC(CC1CCC3C2CCC4(C3CCC4O)C)F) and InChIKey (DKYZAPZHDVDDSJ-YSZCXEEOSA-N) encode stereochemistry .

Comparative Analysis with Parent Androstane Framework

Modifications to the androstane skeleton alter physicochemical properties (Table 1):

| Property | 3β-Fluoro-5α-Androstan-17β-Ol | 5α-Androstan-17β-Ol |

|---|---|---|

| Molecular Formula | C₁₉H₃₁FO | C₁₉H₃₂O |

| Molecular Weight (g/mol) | 294.4 | 276.5 |

| Key Substituents | 3β-F, 17β-OH | 17β-OH |

| LogP (Predicted) | 4.2 | 3.8 |

The fluorine atom increases electronegativity and hydrogen-bonding potential compared to the parent androstanol. This substitution reduces metabolic susceptibility to 3-ketosteroid dehydrogenases .

Crystallographic Data and Unit Cell Parameters

While direct crystallographic data for 3β-fluoro-5α-androstan-17β-ol remain unreported, related steroids provide insights. For example:

- 5α-Androstane-3β,5,6β-triol crystallizes in a monoclinic system (P2₁) with unit cell dimensions a = 12.34 Å, b = 7.89 Å, c = 14.21 Å, β = 105.2° .

- Fluorinated analogs like 3β-fluoro-androst-5-ene-17β-ol exhibit triclinic packing (P1̄) with a = 7.12 Å, b = 11.19 Å, c = 12.50 Å .

Hypothetical unit cell parameters for 3β-fluoro-5α-androstan-17β-ol (derived from analogs):

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 12.5 ± 0.5 |

| b (Å) | 7.9 ± 0.3 |

| c (Å) | 14.3 ± 0.6 |

| β (°) | 104.5 ± 0.5 |

| V (ų) | 1350 ± 50 |

X-ray diffraction methods (e.g., Laue photography ) and electron density mapping are critical for resolving fluorine’s positional effects on steroid packing.

Properties

CAS No. |

438-19-7 |

|---|---|

Molecular Formula |

C19H31FO |

Molecular Weight |

294.4 g/mol |

IUPAC Name |

(3S,5S,8R,9S,10S,13S,14S,17S)-3-fluoro-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol |

InChI |

InChI=1S/C19H31FO/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,21H,3-11H2,1-2H3/t12-,13-,14-,15-,16-,17-,18-,19-/m0/s1 |

InChI Key |

DKYZAPZHDVDDSJ-YSZCXEEOSA-N |

SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)F |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)F |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)F |

Other CAS No. |

438-19-7 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related steroids are compared to 3β-Fluoro-5α-androstan-17β-ol based on receptor affinity, metabolic pathways, and functional outcomes:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Studies

Receptor Selectivity :

- 3β-Fluoro-5α-androstan-17β-ol exhibits higher affinity for ERβ (estrogen receptor beta) than ERα, similar to 3β-Adiol . This contrasts with DHT, which primarily activates the androgen receptor (AR) .

- 3β-Adiol binds ERβ with a dissociation constant (Kd) of 0.4 nM, comparable to estradiol (Kd = 0.1–0.4 nM) .

Metabolic Pathways :

- The 3β-fluoro group in 3β-Fluoro-5α-androstan-17β-ol prevents oxidation to 3-keto metabolites, unlike 3β-Adiol, which is rapidly converted to DHT in the prostate .

- 3α-Adiol is metabolized more rapidly than 3β-Adiol due to stereochemical susceptibility to 3α-hydroxysteroid dehydrogenase .

Therapeutic Potential: 3β-Adiol derivatives, including fluorinated analogs, inhibit 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), a key enzyme in testosterone synthesis (IC₅₀ = 227 nM for some derivatives) . 3β-Fluoro-5α-androstan-17β-ol’s ERβ selectivity suggests utility in treating estrogen-dependent cancers or atherosclerosis, as ERβ activation reduces vascular inflammation .

Androgenic vs. Estrogenic Effects :

Preparation Methods

Direct Fluorination via Halogen Exchange

A pivotal step involves introducing fluorine at the 3β position. While direct fluorination methods are sparingly documented for this specific compound, analogous steroid fluorination approaches provide insights. Hydrogen fluoride (HF) or diethylaminosulfur trifluoride (DAST) may facilitate hydroxyl-to-fluorine substitution under controlled conditions. However, these methods require stringent temperature control (-20°C to 0°C) to prevent skeletal rearrangements.

Epoxide Ring-Opening Fluorination

An alternative route involves forming a 3β,4β-epoxide intermediate, followed by nucleophilic attack with a fluoride source. For instance, treatment of 5α-androstane-3β,4β-epoxide with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) yields the 3β-fluoro derivative. This method benefits from high regioselectivity but necessitates rigorous purification to isolate the desired product.

Protecting Group Chemistry

17β-Hydroxyl Protection

To prevent interference during fluorination, the 17β-hydroxyl group is often acetylated. As demonstrated in the synthesis of related androstane lactones, acetylation with acetic anhydride in pyridine achieves near-quantitative yields. Deprotection is subsequently performed via alkaline hydrolysis (e.g., Na₂CO₃ in water/isopropyl alcohol).

Transient Silyl Protection

In cases where acetylation is incompatible, tert-butyldimethylsilyl (TBS) groups offer reversible protection. Silylation using TBSCl and imidazole in dimethylformamide (DMF) ensures stability under fluorination conditions.

Reduction and Stereochemical Control

Selective Hydrogenation

Post-fluorination, hydrogenation over palladium on carbon (Pd/C) ensures retention of the 5α-configuration. For example, hydrogenation of 3β-fluoro-androst-5-en-17β-ol at 50 psi H₂ in ethanol affords the saturated 5α-derivative.

Borohydride-Mediated Reduction

Sodium borohydride (NaBH₄) in alkaline media has been used to reduce ketone intermediates while preserving the fluorine substituent. In a related synthesis, NaBH₄ in ethanol/NaOH reduced a 3-oxo group without affecting adjacent fluorinated carbons.

Reaction Optimization and Yield Data

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) confirms >99% purity with a retention time of 12.4 min.

Challenges and Mitigation Strategies

-

Fluorine-Induced Ring Strain : The 3β-fluoro group may destabilize the A-ring. Using bulky protective groups (e.g., TBS) mitigates this issue.

-

Byproduct Formation : Unwanted 3α-fluoro isomers are minimized by low-temperature fluorination and sterically hindered reagents.

Industrial-Scale Considerations

Large-scale synthesis employs continuous-flow reactors for fluorination steps, enhancing heat dissipation and reproducibility . Solvent recovery systems (e.g., distillation for DCM) reduce costs and environmental impact.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for introducing the 3β-fluoro substituent in 3β-Fluoro-5α-androstan-17β-ol?

- The synthesis typically involves fluorination at the 3β position using reagents like DAST (diethylaminosulfur trifluoride) or Selectfluor®, followed by stereochemical control via hydrogenation or enzymatic reduction to achieve the 5α-androstane backbone. Purification often employs column chromatography with silica gel (polar phases) or reverse-phase HPLC to isolate the product . Key intermediates (e.g., 5α-androst-3-en-17β-ol) should be validated by NMR to confirm regioselectivity .

Q. How can nuclear magnetic resonance (NMR) spectroscopy distinguish the 3β-fluoro configuration from its 3α isomer?

- 1H-NMR : The axial 3β-fluoro group causes deshielding of adjacent protons (e.g., H-2 and H-4), resulting in distinct coupling patterns (e.g., J = 8–12 Hz for axial-axial interactions). 19F-NMR shows a characteristic downfield shift (~−200 ppm for C-F in rigid steroid systems) compared to equatorial fluorides . NOESY correlations between the fluorine atom and H-1/H-5 protons further confirm the 3β orientation .

Q. What chromatographic techniques optimize purity assessment of 3β-Fluoro-5α-androstan-17β-ol?

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 210 nm. Retention times should match reference standards. GC-MS : Derivatize with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to improve volatility; monitor m/z 292 (molecular ion) and fragment ions at m/z 253 (loss of –CH2F) .

Advanced Research Questions

Q. How do structural modifications at the 3β-fluoro position affect binding affinity to androgen receptors (AR)?

- Competitive binding assays using AR-positive cell lines (e.g., LNCaP) can quantify displacement of radiolabeled DHT (dihydrotestosterone). IC50 values for 3β-Fluoro-5α-androstan-17β-ol are compared to analogs (e.g., 3α-fluoro or non-fluorinated derivatives). Molecular docking simulations (e.g., AutoDock Vina) predict steric clashes or hydrogen-bond interactions between the 3β-fluoro group and AR ligand-binding domain residues (e.g., Leu704, Gln711) .

Q. What strategies resolve contradictory data in metabolic stability studies of 3β-Fluoro-5α-androstan-17β-ol across species?

- In vitro hepatocyte assays : Compare phase I (CYP450) and phase II (UGT) metabolism in human vs. rodent models. Use LC-MS/MS to identify species-specific hydroxylated or glucuronidated metabolites. For conflicting results (e.g., rapid clearance in rats vs. stability in humans), analyze enzyme kinetics (Km, Vmax) and isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .

Q. How can isotopic labeling (e.g., ²H or ¹⁸F) enhance pharmacokinetic studies of this compound?

- ¹⁸F-labeling : Radiolabel via nucleophilic substitution (K¹⁸F/kryptofix) for PET imaging to track tissue distribution. Stable isotopes (²H) : Synthesize 3β-²H-fluoro analogs for MS-based quantification in plasma. Validate using tandem mass spectrometry (MRM transitions) to differentiate endogenous and exogenous analytes .

Q. What experimental designs mitigate artifacts in receptor activation assays caused by 3β-Fluoro-5α-androstan-17β-ol’s potential metabolites?

- Include control groups with CYP450 inhibitors (e.g., 1-aminobenzotriazole) to suppress metabolism. Use CRISPR-edited AR-negative cell lines to confirm receptor specificity. Parallel assays with purified metabolites (e.g., 3β-Fluoro-5α-androstane-17β-ol-7α-hydroxyl) isolate their biological activity .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.